molecular formula C14H20N6 B8802513 Propanenitrile, 3,3',3'',3'''-(1,2-ethanediyldinitrilo)tetrakis- CAS No. 45243-86-5

Propanenitrile, 3,3',3'',3'''-(1,2-ethanediyldinitrilo)tetrakis-

Cat. No.: B8802513
CAS No.: 45243-86-5
M. Wt: 272.35 g/mol
InChI Key: MXHIGVLOGPIQHM-UHFFFAOYSA-N
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Description

Propanenitrile, 3,3',3'',3'''-(1,2-ethanediyldinitrilo)tetrakis- is a useful research compound. Its molecular formula is C14H20N6 and its molecular weight is 272.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanenitrile, 3,3',3'',3'''-(1,2-ethanediyldinitrilo)tetrakis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanenitrile, 3,3',3'',3'''-(1,2-ethanediyldinitrilo)tetrakis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

45243-86-5

Molecular Formula

C14H20N6

Molecular Weight

272.35 g/mol

IUPAC Name

3-[2-[bis(2-cyanoethyl)amino]ethyl-(2-cyanoethyl)amino]propanenitrile

InChI

InChI=1S/C14H20N6/c15-5-1-9-19(10-2-6-16)13-14-20(11-3-7-17)12-4-8-18/h1-4,9-14H2

InChI Key

MXHIGVLOGPIQHM-UHFFFAOYSA-N

Canonical SMILES

C(CN(CCC#N)CCN(CCC#N)CCC#N)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Acrylonitrile (110 g, 137 cm3, 2.08 mol) was added to a vigorously stirred mixture of ethylenediamine (25 g, 27.8 cm3, 0.416 mol) and water (294 cm3) at 40° C. over 30 min. During the addition, it was necessary to cool the mixture with a 25° C. water bath to maintain temperature at 40° C. The mixture was then stirred for additional 2 hours at 40° C. and 2 hours at 80° C. Excess acrylonitrile and half of the water were evaporated off and the residue, on cooling to room temperature, gave a white solid which was recrystallised from MeOH-water (9:1) to give pure product 3,3′,3″,3′″-(ethane-1,2-diylbis(azanetriyl))tetrapropanenitrile (86.6 g, 76.4%) as white crystals, mp 63-65° C.
Quantity
137 mL
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reactant
Reaction Step One
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27.8 mL
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reactant
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Quantity
294 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

53.03 g of acrylonitrile was dropwise added to an aqueous solution (50 ml) of 12.01 g of ethylenediamine under room temperature over 2 hours and the mixture was stirred at 80° C. for 2 hours. After excessive acrylonitrile was distilled off under reduced pressure, 100 mL of ethyl acetate was added thereto and the mixture was washed with water. The organic layer obtained by liquid separation was dried with anhydrous magnesium sulfate and the solvent was distilled off to give 46.56 g of the title compound as a colorless oil.
Quantity
53.03 g
Type
reactant
Reaction Step One
Quantity
50 mL
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Preparation of CH3 (CH2)6C(O)N CH2 (CHOH)4CH2OH!--(CH2)3 !2--N(CH2)2N-- (CH2)3 -- CH2 (CHOH)4CH2OH!NC(O)(CH2 6CH3 !2One mole of ethylenediamine (60g) is added to 250 g (4.7 moles) acrylonitrile and heated to 100° C. for 2 hrs. Excess acrylonitrile is vacuum stripped to give about 200 g tetrakis (2-cyanoethyl)ethylenediamine. The nitrile is dissolved in 2 l dry methanol saturated with ammonia. It is hydrogenated in the presence of 20 Raney nickel at 100°-120° C. for 3 hrs under 1000-1500 psi hydrogen. The sample is decanted, filtered and stripped under vacuum to give about 200 g tetrakis(3-aminopropyl)ethylenediamine. The whole sample (200 g, 0.7 mole) is added to 5040g 10% aqueous glucose (2.8 mole) and reduced with hydrogen at 1500 psi in the presence of 50 g Raney nickel. The sample is decanted, filtered and stripped to give about 600 g (0.63 mole) tetrakis(glucitylaminopropyl)ethylenediamine. The latter is stripped dry and melted in 200 g propylene glycol. Methyl octanoate (398 g, 2.5 mole) is added along with 0.1 mole 25% sodium methoxide/methanol. The sample is stirred at 85° C. for 3 hrs under 0.5 arm vacuum to give the product.
[Compound]
Name
(CHOH)4CH2OH
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
(CHOH)4CH2OH
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
250 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
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Reaction Step Four

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